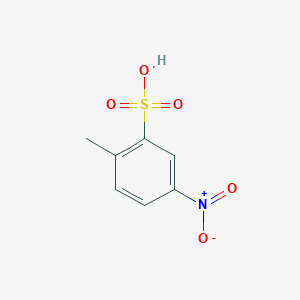

2-Methyl-5-nitrobenzenesulfonic acid

Descripción

Propiedades

IUPAC Name |

2-methyl-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXQHVBLWYPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026975 | |

| Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Solid; [HSDB] Pale brown odorless crystalline powder; [MSDSonline] | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point > 133 °C | |

| Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM | |

| Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS OR PLATES FROM WATER | |

CAS No. |

121-03-9 | |

| Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pntos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrotoluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-O-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBO1Z0PMOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

133.5 °C | |

| Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physicochemical properties of 2-Methyl-5-nitrobenzenesulfonic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 121-03-9), a pivotal chemical intermediate in the synthesis of dyes and fluorescent whitening agents.[1][2][3][4] Also known as 4-nitrotoluene-2-sulfonic acid, this compound's utility is derived from its unique molecular architecture, featuring activating (methyl) and deactivating (nitro, sulfonic acid) groups. This document details its fundamental physicochemical properties, spectroscopic profile, synthesis, and key reactivity. Furthermore, it presents authoritative, step-by-step protocols for its analytical determination via High-Performance Liquid Chromatography (HPLC), providing researchers and drug development professionals with a practical and in-depth resource.

Compound Identification and Chemical Structure

This compound is an aromatic sulfonic acid whose structure and nomenclature are defined by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).

-

Common Synonyms: 4-Nitrotoluene-2-sulfonic acid, p-Nitrotoluene-o-sulfonic acid, 5-Nitro-o-toluenesulfonic acid, PNTOS[1][5][6]

-

Canonical SMILES: CC1=C(C=C(C=C1)--INVALID-LINK--[O-])S(=O)(=O)O[1][5]

References

- 1. Buy this compound | 121-03-9 [smolecule.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | C7H7NO5S | CID 8458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 5. This compound | C7H7NO5S | CID 8458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. chemwhat.com [chemwhat.com]

2-Methyl-5-nitrobenzenesulfonic acid CAS number 121-03-9

An In-Depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonic Acid (CAS 121-03-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 121-03-9), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, applications, and analytical methodologies, grounded in established scientific principles and field-proven insights.

Introduction and Strategic Importance

This compound, also known as 4-nitrotoluene-2-sulfonic acid (PNTOS), is an aromatic sulfonic acid that has been a cornerstone of the chemical industry since the early 20th century.[1] Its unique molecular architecture, featuring a methyl, a nitro, and a sulfonic acid group on a benzene ring, makes it a highly versatile precursor for a wide array of complex organic molecules.[1] Annually, over 10,000 metric tons are produced, underscoring its industrial significance, primarily as a key starting material for fluorescent whitening agents and specialized dyes.[1] This guide elucidates the fundamental chemistry and practical applications of this compound, offering a technical resource for its effective utilization in research and manufacturing.

Physicochemical Properties and Molecular Identity

Understanding the fundamental properties of this compound is critical for its handling, application, and analysis. The compound is typically a yellow to pale brown crystalline powder.[2][3] It is very soluble in water, alcohol, ether, and chloroform.[2]

| Property | Value | Source |

| CAS Number | 121-03-9 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO₅S | [1][4] |

| Molecular Weight | 217.20 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Nitrotoluene-2-sulfonic acid, p-Nitrotoluene-o-sulfonic acid, PNTOS | [1][5] |

| Appearance | White to brown crystalline powder | [2][6] |

| Melting Point | ~135 °C | [5][7] |

| Water Solubility | 667 g/L at 23°C | [8] |

| pKa | -1.14 ± 0.33 (Predicted) | [2][8] |

| InChI Key | ZDTXQHVBLWYPHS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])S(=O)(=O)O | [1] |

Synthesis and Industrial Manufacturing

The commercial production of this compound is predominantly achieved through the electrophilic aromatic substitution of 4-nitrotoluene. The causality behind this choice lies in the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. This electronic guidance favors the sulfonation at the position ortho to the methyl group.

Primary Synthesis Pathway: Sulfonation of 4-Nitrotoluene

The most established industrial method involves the sulfonation of 4-nitrotoluene using oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the sulfonating agent.[1][9] The electrophile in this reaction is sulfur trioxide (SO₃).

Caption: Industrial synthesis of this compound.

Detailed Experimental Protocol (Industrial Process)

The following protocol outlines a typical industrial batch process. The self-validating nature of this protocol lies in the temperature control and sequential steps designed to maximize yield and minimize side-product formation.

-

Charging the Reactor: A glass-lined reaction vessel is charged with molten p-nitrotoluene.

-

Sulfonation: 20-25% oleum is slowly added to the reactor.[1][2] The temperature is carefully controlled to not exceed 90°C during the addition to prevent unwanted side reactions and ensure process safety.[2]

-

Reaction Maturation: After the addition is complete, the reaction mixture is heated to 105-110°C and held for approximately one hour to drive the reaction to completion.[2]

-

Quenching and Dilution: The mixture is then cooled to 70°C and cautiously diluted with water.[2] This step hydrolyzes any remaining oleum and prepares the product for isolation.

-

Isolation: The solution is stirred at a temperature below 100°C for 30 minutes, then cooled to 25°C to precipitate the product.[2]

-

Filtration: The resulting solid, this compound, is isolated by filtration.[2] This conventional method typically achieves a yield of approximately 55%.[1]

Advancements in Synthesis

To address the environmental concerns associated with using large quantities of oleum, alternative methods are being explored. Greener approaches include using SO₃ gas with an inert gas carrier, which reduces waste sulfuric acid.[10] Furthermore, flow chemistry and microreactor technology offer precise control over reaction parameters, enhancing safety and potentially improving yields and purity.[1]

Core Applications in Chemical Industries

The specific positioning of the functional groups on the aromatic ring dictates the compound's reactivity and makes it a valuable intermediate for several key industries.[1]

Caption: Major application pathways for PNTOS.

-

Fluorescent Whitening Agents (FWAs): This is the principal application. PNTOS is the essential starting material for producing 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a key precursor for a vast range of optical brighteners used in the textile and paper industries.[1][8][9]

-

Dye Manufacturing: It serves as an intermediate in the synthesis of various direct dyes, particularly azo dyes used for coloring leather and fabrics.[1][2]

-

Pharmaceutical Synthesis: The molecule is utilized as a scaffold in the synthesis of certain sulfonamide drugs.[1][6] The sulfonic acid and nitro groups provide reactive handles for further chemical modification.

-

Material Science: Research has explored its use in creating ion-exchange resins and as a dopant for conductive polymers.[1]

Analytical Methodologies

Accurate quantification and impurity profiling are essential for quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of this compound.

Representative HPLC Protocol

This protocol is designed for the quantitative analysis of PNTOS, ensuring accuracy through a well-defined chromatographic separation.

-

System Preparation: An HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is typically employed for separation.[11]

-

Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid, is effective.[11] For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[11]

-

Sample Preparation: A standard solution of known concentration is prepared in the mobile phase. The sample to be analyzed is similarly dissolved and filtered.

-

Injection and Detection: A fixed volume (e.g., 10 µL) is injected. The eluent is monitored by the UV detector at a wavelength where the analyte has maximum absorbance.

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of the standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[11]

| Method | Column | Mobile Phase | Detection | Application |

| HPLC | C18, Newcrom R1 | Acetonitrile / Water / Acid | UV, MS | Purity, Quantification, Pharmacokinetics[11] |

| GC-MS | - | - | Mass Spectrometry | Identification of volatile impurities[12] |

| Spectrophotometry | - | - | UV-Vis | Concentration measurement[12] |

Safety, Handling, and Hazard Management

This compound is a hazardous chemical requiring strict safety protocols. It is classified as harmful if swallowed and causes serious eye damage and skin irritation.[13][14]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Danger | H302: Harmful if swallowed.[13][14]H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][13]H317: May cause an allergic skin reaction.[4][13]H318: Causes serious eye damage.[4][13] |

Safe Handling and Emergency Protocol

The following workflow is a self-validating system for minimizing exposure and managing incidents.

Caption: Safety and emergency response workflow.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials.[2][8]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air.[13]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[14] Take off contaminated clothing.[13]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[13][14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

-

Conclusion

This compound (CAS 121-03-9) remains a chemical of significant industrial value, primarily due to its indispensable role in the production of fluorescent whitening agents and dyes. Its synthesis, while mature, is evolving towards more sustainable practices. For researchers and drug development professionals, its reactive functional groups offer a versatile platform for constructing complex molecular frameworks. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is paramount for its safe and effective application in both industrial and research settings.

References

- 1. Buy this compound | 121-03-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | C7H7NO5S | CID 8458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China this compound 121-03-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 6. 4-nitrotoluene-2-sulfonic acid CAS:121-03-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-Nitrotoluene-2-sulfonic Acid | 121-03-9 [chemicalbook.com]

- 10. JPH05194363A - Production of this compound and its sodium salt - Google Patents [patents.google.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Historical Synthesis of 2-Methyl-5-nitrobenzenesulfonic Acid

This guide provides a comprehensive overview of the historical and industrial synthesis methods for 2-Methyl-5-nitrobenzenesulfonic acid (CAS 121-03-9), a pivotal chemical intermediate. Also known as 4-nitrotoluene-2-sulfonic acid, this compound has been instrumental in the development of dyes and fluorescent whitening agents since the early 20th century.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth technical details, comparative data, and procedural insights.

Introduction: The Industrial Emergence of a Key Intermediate

This compound is an aromatic sulfonic acid of significant commercial importance.[2] Its molecular structure, featuring a benzene ring substituted with methyl, nitro, and sulfonic acid groups, makes it a versatile precursor, particularly for the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid, a foundational block for many fluorescent whitening agents.[1][2] The annual production of over 10,000 metric tons underscores its continued relevance in the chemical industry.[1] This guide will explore the evolution of its synthesis, from early oleum-based methods to more refined modern techniques.

Part 1: The Dominant Synthetic Pathway - Direct Sulfonation of p-Nitrotoluene

The primary and most established route for the industrial production of this compound involves the direct sulfonation of p-nitrotoluene.[1] This electrophilic aromatic substitution reaction is guided by the directing effects of the methyl and nitro groups on the p-nitrotoluene ring, favoring the introduction of the sulfonic acid group at the position ortho to the methyl group and meta to the nitro group.[3]

Method 1: The Conventional Oleum Process

Historically, the standard industrial method for synthesizing this compound has been the sulfonation of p-nitrotoluene using oleum (fuming sulfuric acid).[1][4] This process, while effective, is characterized by the use of a large excess of sulfuric acid, which serves as both a reactant and a solvent.

Reaction Workflow: Oleum-Based Sulfonation

Caption: Workflow for the conventional oleum-based sulfonation of p-nitrotoluene.

Experimental Protocol: Oleum Sulfonation

-

Charging the Reactor: A jacketed reactor is charged with oleum containing 20-25% free sulfur trioxide (SO₃).

-

Addition of p-Nitrotoluene: Molten p-nitrotoluene is carefully added to the oleum. The reaction is highly exothermic, and the temperature is typically controlled between 70°C and 115°C.[5][6] Allowing the temperature to exceed this range can lead to charring and the formation of by-products.[5]

-

Reaction Monitoring: The reaction mixture is held at 110-115°C until the sulfonation is complete, which can be determined by checking a sample for the absence of the characteristic odor of p-nitrotoluene when diluted with water.[5]

-

Work-up and Isolation: The reaction mixture is cooled and then carefully poured onto ice with vigorous stirring.[5] This quenching step hydrolyzes any remaining SO₃ and dilutes the sulfuric acid. The product, this compound, can then be isolated. Often, it is precipitated as its sodium salt by saturating the aqueous solution with sodium chloride.[5]

Causality and Trustworthiness: The use of a significant excess of sulfuric acid in the oleum process ensures that the reaction mass remains fluid and facilitates complete conversion of the p-nitrotoluene.[7] However, this leads to a major drawback: the final reaction mixture contains a large proportion of sulfuric acid (often around 61%), which complicates product isolation and generates substantial acidic waste.[4] The need to separate the product from this acidic mother liquor represents a significant economic and environmental disadvantage.[4]

Method 2: Advancements with Gaseous Sulfur Trioxide (SO₃)

To overcome the challenges associated with the oleum process, methods utilizing gaseous sulfur trioxide (SO₃) as the sulfonating agent were developed. These approaches aim to reduce the amount of waste sulfuric acid and improve the overall efficiency of the synthesis.

Reaction Workflow: Gaseous SO₃ Sulfonation

Caption: A streamlined workflow for the sulfonation of p-nitrotoluene using gaseous SO₃.

Experimental Protocol: Gaseous SO₃ Sulfonation

-

Reaction Setup: Molten p-nitrotoluene is introduced into a reactor designed to handle gaseous reagents.

-

Introduction of SO₃: Gaseous SO₃, often diluted with an inert gas like dry air or nitrogen, is bubbled through the molten p-nitrotoluene.[8][9] The reaction temperature is maintained in the range of 90°C to 150°C.[8]

-

Aging: After the addition of SO₃ is complete, the reaction mixture is typically "aged" or held at the reaction temperature for a period to ensure complete conversion and reduce the levels of unreacted starting material.[10]

-

Work-up: The resulting crude product is then dissolved in water.[10] Any unreacted p-nitrotoluene can be removed by steam distillation.[10] This process yields a cleaner product with a significantly lower concentration of sulfuric acid compared to the oleum method.

Causality and Trustworthiness: The direct use of SO₃ minimizes the introduction of excess sulfuric acid into the reaction system. This not only simplifies the purification process but also drastically reduces the volume of acidic waste, making it a more environmentally benign and economically viable method.[10] The use of a small amount of sulfuric acid in the initial charge can surprisingly improve the reaction, leading to near-complete conversion (99-100%) and high yields (99.3-100%) of a high-purity product.[4]

Method 3: Solvent-Based Sulfonation

Another approach involves the use of an organic solvent to mediate the reaction between p-nitrotoluene and sulfur trioxide. This can help to control the reaction temperature and maintain a fluid reaction mass.

Experimental Protocol: Solvent-Based SO₃ Sulfonation

-

Solvent and Reactant Preparation: Dichloroethane is used as a solvent. p-Nitrotoluene dissolved in dichloroethane and sulfur trioxide are added alternately in portions to the reaction vessel.[7]

-

Reaction Conditions: The temperature is gradually increased to 75-80°C.[7]

-

Completion and Work-up: After an initial reaction period, a further portion of sulfur trioxide is added, and the mixture is stirred for an extended time to ensure complete reaction.[7] The reaction mixture is then cooled, and water is added. The organic solvent is removed by distillation, and the product is isolated from the aqueous solution, typically as the sodium salt by adding sodium chloride.[7]

Causality and Trustworthiness: The use of a solvent like dichloroethane helps to manage the viscosity of the reaction mixture and control the exothermic nature of the sulfonation. However, it introduces an additional component that must be recovered and recycled, adding complexity to the overall process.[4]

Part 2: Alternative Synthetic Strategies

While the direct sulfonation of p-nitrotoluene is the dominant method, other routes have been explored, such as the nitration of p-toluenesulfonic acid.

Nitration of p-Toluenesulfonic Acid

This two-step approach involves first the sulfonation of toluene to produce p-toluenesulfonic acid, followed by nitration.

Reaction Workflow: Sulfonation of Toluene followed by Nitration

Caption: A two-step synthesis involving the sulfonation of toluene and subsequent nitration.

Experimental Protocol: Sulfonation of Toluene

-

Reaction: Toluene is reacted with concentrated sulfuric acid. The reaction is typically heated to facilitate the removal of water, which is a byproduct, driving the reversible sulfonation reaction to completion.[11][12]

-

Isolation: The resulting p-toluenesulfonic acid is often not isolated in its pure form but is converted directly to its sodium salt for easier handling.[11]

Experimental Protocol: Nitration of p-Toluenesulfonic Acid

-

Nitration: The prepared p-toluenesulfonic acid is then treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.

Causality and Trustworthiness: While chemically feasible, this route is generally less direct and potentially less economical for the large-scale industrial production of this compound compared to the direct sulfonation of p-nitrotoluene. The initial sulfonation of toluene can also produce isomeric impurities that would need to be separated.

Part 3: Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound has historically been a trade-off between reaction efficiency, product purity, and environmental impact.

| Method | Sulfonating Agent | Typical Yield | Key Advantages | Key Disadvantages |

| Conventional Oleum | 20-25% Oleum | ~95-96%[13] | Mature and well-established process. | Generates large volumes of waste sulfuric acid; complex product isolation.[4][10] |

| Gaseous SO₃ | Gaseous SO₃ | >99%[4][14] | High yield and purity; significantly less waste acid; can be run continuously.[15] | Requires specialized equipment for handling gaseous SO₃. |

| Solvent-Based SO₃ | SO₃ in Solvent | High | Good temperature control; fluid reaction mass. | Requires solvent recovery and recycling, adding process complexity.[4] |

| Nitration of PTSA | N/A (Two-step) | Variable | Avoids direct handling of p-nitrotoluene in the sulfonation step. | Less direct route; potential for isomeric impurities from toluene sulfonation. |

Conclusion

The historical synthesis of this compound showcases a clear progression towards more efficient, sustainable, and economically viable manufacturing processes. The evolution from the conventional oleum method, with its inherent waste generation issues, to the more elegant and higher-yielding gaseous sulfur trioxide processes reflects a broader trend in the chemical industry towards green chemistry and process intensification. For researchers and drug development professionals, understanding these synthetic routes provides valuable context for the sourcing and application of this critical chemical intermediate. The continuous processes developed for the SO₃-based synthesis, in particular, represent the current state-of-the-art, delivering a high-purity product ready for use in downstream applications without extensive purification.[14][15]

References

- 1. Buy this compound | 121-03-9 [smolecule.com]

- 2. 4-Nitrotoluene-2-sulfonic Acid | 121-03-9 [chemicalbook.com]

- 3. 2-Methyl-5-nitrobenzenesulfinic acid | Benchchem [benchchem.com]

- 4. EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. DE4311373A1 - Process for the preparation of 4-nitrotoluene-2-sulphonic acid - Google Patents [patents.google.com]

- 8. US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]

- 9. EP0018541A1 - Process for the preparation of 4-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]

- 10. JPH05194363A - Production of this compound and its sodium salt - Google Patents [patents.google.com]

- 11. spegroup.ru [spegroup.ru]

- 12. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 13. CN1762992A - Method for synthesizing p-nitrotoluene o-sulfonic acid from p-nitrotoluene by mother liquor circulation formula - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. US4922008A - Process for the production of 4-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]

early industrial applications of 2-Methyl-5-nitrobenzenesulfonic acid

An In-depth Technical Guide to the Early Industrial Applications of 2-Methyl-5-nitrobenzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, a pivotal intermediate in the early 20th-century chemical industry. We will dissect its synthesis, core applications, and the chemical principles that established its industrial significance, particularly in the realm of synthetic colorants.

Compound Profile: this compound

This compound (CAS No. 121-03-9), also known by its more systematic name 4-nitrotoluene-2-sulfonic acid (PNTOSA), emerged as a critical building block following the synthetic dye boom initiated in the mid-19th century.[1][2] Its molecular structure, featuring a benzene ring substituted with sulfonic acid (-SO₃H), methyl (-CH₃), and nitro (-NO₂) groups, made it an exceptionally versatile precursor for complex organic molecules.[3] The strategic placement of these functional groups dictates its reactivity and ultimate utility.

The sulfonic acid group imparts water solubility, a crucial property for dyeing processes, while the nitro and methyl groups are reactive handles for subsequent chemical transformations. Its primary importance stemmed from its role as an intermediate for producing stilbene dyes and fluorescent whitening agents.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | [3][6] |

| Molecular Weight | 217.20 g/mol | [3][6] |

| CAS Number | 121-03-9 | [3][6] |

| Appearance | White to pale brown crystalline powder | [4][7] |

| Melting Point | 135°C | [4][8] |

| Boiling Point | ~500°C (estimated) | [4][8] |

| Water Solubility | 667 g/L at 23°C | [3][8] |

Industrial Synthesis: The Sulfonation of 4-Nitrotoluene

The predominant industrial route for producing this compound involves the sulfonation of 4-nitrotoluene.[3] This is a classic electrophilic aromatic substitution reaction where the sulfonating agent attacks the electron-rich benzene ring.

Causality of Experimental Choices:

-

Starting Material: 4-Nitrotoluene is used because the methyl group is an ortho-, para- director, activating the position ortho to it (the 2-position) for electrophilic attack. The nitro group is a meta-director and deactivating, but the activating effect of the methyl group governs the regioselectivity, leading to the desired 2-sulfonated product.

-

Sulfonating Agent: Oleum (fuming sulfuric acid, H₂SO₄·SO₃) is the agent of choice over concentrated sulfuric acid.[3] The free sulfur trioxide (SO₃) in oleum is a much more potent electrophile, necessary to achieve efficient sulfonation on the moderately deactivated nitrotoluene ring. Industrial processes historically used 25% oleum.[3][9]

-

Temperature Control: The reaction is highly exothermic. Maintaining a controlled temperature, typically around 60-80°C, is critical to prevent side reactions, such as polysulfonation or oxidation, and to ensure a safe process, yielding the target compound at approximately 55% yield.[3][9]

Caption: Industrial synthesis of this compound.

Protocol 1: Foundational Synthesis of this compound

This protocol is a conceptual representation of the established industrial batch process and must be adapted and performed with stringent safety measures by qualified personnel.

-

Reactor Preparation: Charge a glass-lined reactor equipped with robust agitation, a cooling jacket, and a temperature probe with molten 4-nitrotoluene.

-

Sulfonation: Begin agitation and slowly introduce 25% oleum subsurface while maintaining the reaction temperature between 75-80°C using the cooling jacket. The molar ratio of SO₃ to 4-nitrotoluene is typically controlled to be in slight excess.

-

Aging/Completion: After the oleum addition is complete, hold the reaction mixture at temperature for 2-3 hours to ensure the reaction proceeds to completion.[5][9]

-

Work-up: The resulting mixture, containing the product and excess sulfuric acid, can be quenched by carefully adding it to water.

-

Isolation: The product can be isolated as its sodium salt by neutralization with sodium hydroxide or sodium carbonate, followed by cooling to induce crystallization. The salt is then filtered and dried.

Core Application: Intermediate for Stilbene (Azo) Dyes

The most significant early industrial application of this compound was as a cornerstone intermediate for a class of direct dyes known as stilbene dyes.[3][4] These dyes could be applied directly to cellulosic fibers like cotton without the need for a mordant.

The key transformation is an oxidative condensation of two molecules of this compound in an alkaline medium (e.g., sodium hydroxide). This reaction couples the methyl groups to form a stilbene backbone, specifically creating 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). DNSDA is not a final dye itself but a crucial precursor.[3][8]

Further reactions with amines or reduction of the nitro groups on DNSDA would then lead to a wide gamut of yellow, orange, and brown dyes. For instance, the self-condensation of 4-nitrotoluene-2-sulfonic acid can produce dyes like Direct Yellow 11, which was widely used for dyeing paper and leather.[4][10]

Caption: Pathway from PNTOSA to stilbene dye precursors.

Key Application: Precursor to Fluorescent Whitening Agents

The same intermediate derived from this compound—4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA)—is also the foundational precursor for the most common class of fluorescent whitening agents (FWAs), also known as optical brighteners.[3][8][11]

FWAs are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. This blue light counteracts any natural yellowing of materials like paper or textiles, resulting in a brighter, whiter appearance.

The industrial workflow involves reducing the nitro groups of DNSDA to amino groups, yielding 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA). This diamino compound is then reacted with cyanuric chloride and various amines to build up the final, highly conjugated FWA molecule. The versatility of this platform allows for the tuning of properties like solubility, substantivity to fibers, and lightfastness.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 121-03-9 [smolecule.com]

- 4. sdlookchem.com [sdlookchem.com]

- 5. JPH05194363A - Production of this compound and its sodium salt - Google Patents [patents.google.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-NITROTOLUENE-4-SULFONIC ACID | 97-06-3 [chemicalbook.com]

- 10. Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde | 1325-38-8 [chemicalbook.com]

- 11. jjnitro.com [jjnitro.com]

spectroscopic data interpretation of 2-Methyl-5-nitrobenzenesulfonic acid

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Methyl-5-nitrobenzenesulfonic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the spectroscopic characterization of this compound (CAS No: 121-03-9), a pivotal intermediate in the synthesis of dyes and fluorescent whitening agents.[1][2][3] By leveraging a multi-technique approach encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide offers an in-depth interpretation of the data, grounded in fundamental chemical principles. The methodologies and interpretations presented herein are designed for researchers, analytical scientists, and professionals in chemical and drug development who require unambiguous structural confirmation and characterization of this compound.

Compound Identity:

-

IUPAC Name: this compound[4]

-

Synonyms: 4-Nitrotoluene-2-sulfonic acid, p-Nitrotoluene-o-sulfonic acid[4]

-

Molecular Formula: C₇H₇NO₅S[1]

-

Appearance: Pale brown or yellow crystalline powder, soluble in water.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common method that provides a distinct molecular ion peak and a reproducible fragmentation pattern, which serves as a molecular fingerprint.

Anticipated Fragmentation Pathway

The structural integrity of this compound is probed through controlled fragmentation. The initial ionization event yields the molecular ion (M⁺˙) at m/z 217. The molecule's inherent functionalities—a sulfonic acid group, a nitro group, and a methyl group on a benzene ring—dictate a predictable fragmentation cascade. The electron-withdrawing nature of the nitro and sulfonic acid groups influences the stability of the aromatic ring and subsequent fragmentation. Key fragmentation events include the loss of hydroxyl (-OH), sulfur trioxide (-SO₃), and nitro (-NO₂) groups.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Data Summary & Interpretation

The mass spectrum provides empirical validation of the compound's molecular weight and offers structural clues based on its fragmentation.

| Parameter | Value | Interpretation |

| Molecular Formula | C₇H₇NO₅S | Confirmed by high-resolution mass spectrometry.[1] |

| Molecular Weight | 217.20 g/mol | Consistent with the elemental composition.[4] |

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation. |

| Molecular Ion (M⁺˙) | m/z 217 | Corresponds to the intact molecule with one electron removed.[4] |

| Major Fragment Ions | m/z 200, 171, 137, 91 | Represent characteristic losses from the parent molecule. |

-

m/z 217 (Molecular Ion): The presence of this peak confirms the molecular weight of the compound.

-

m/z 200 ([M-OH]⁺): This fragment arises from the loss of a hydroxyl radical from the sulfonic acid group, a common fragmentation for sulfonic acids.

-

m/z 171 ([M-NO₂]⁺): Loss of the nitro group as an NO₂ radical.

-

m/z 137 ([M-SO₃]⁺): This significant peak corresponds to the facile loss of a neutral sulfur trioxide molecule, leaving the 4-nitrotoluene radical cation.

-

m/z 91 ([C₇H₇]⁺): A classic indicator of a toluene-like substructure, this peak corresponds to the highly stable tropylium cation, formed after subsequent fragmentation.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like methanol. Derivatization (e.g., methylation) may be required to increase volatility.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Functional Group Analysis

The structure of this compound predicts a complex but interpretable IR spectrum, with characteristic absorptions for its sulfonic acid, nitro, methyl, and substituted aromatic components.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl (Aliphatic) |

| ~1520 | N-O asymmetric stretch | Nitro |

| ~1340 | N-O symmetric stretch | Nitro |

| ~1250-1150 | S=O asymmetric stretch | Sulfonic Acid |

| ~1050 | S=O symmetric stretch | Sulfonic Acid |

| 1585, 1470 | C=C stretch | Aromatic Ring |

| Broad, centered ~3000 | O-H stretch | Sulfonic Acid |

-

Sulfonic Acid Group (-SO₃H): This group is identified by the strong, sharp S=O stretching bands around 1250-1150 cm⁻¹ and 1050 cm⁻¹. The O-H stretch is typically very broad and may overlap with the C-H stretching region due to strong hydrogen bonding.

-

Nitro Group (-NO₂): The presence of the nitro group is confirmed by two strong absorptions: the asymmetric stretch near 1520 cm⁻¹ and the symmetric stretch near 1340 cm⁻¹. These are among the most characteristic peaks in the spectrum.

-

Aromatic Ring: Aromatic C-H stretches appear just above 3000 cm⁻¹. The C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending bands in the 900-690 cm⁻¹ "fingerprint" region.

-

Methyl Group (-CH₃): The aliphatic C-H stretching of the methyl group is visible as a weaker absorption just below 3000 cm⁻¹.

Experimental Protocol: FTIR-ATR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: No extensive preparation is needed. A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Place the sample on the crystal and apply pressure using the anvil to ensure firm contact.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR experiments reveal the number of chemically distinct nuclei, their local electronic environments, and their connectivity.

¹H NMR Spectrum: Predicted Data & Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons, the methyl protons, and the acidic sulfonic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | d | 1H | H-6 | Deshielded by adjacent -NO₂ and ortho to -SO₃H. |

| ~8.1 | dd | 1H | H-4 | Deshielded by adjacent -NO₂; coupled to H-3 and H-6. |

| ~7.5 | d | 1H | H-3 | Coupled to H-4; ortho to the methyl group. |

| ~2.6 | s | 3H | -CH₃ | Typical range for a methyl group on an aromatic ring. |

| >10 (very broad) | s | 1H | -SO₃H | Highly deshielded, acidic proton; subject to exchange. |

-

Aromatic Region (δ 7.5-8.5): The three protons on the aromatic ring constitute an AMX spin system. The proton at position 6 (H-6), being ortho to both electron-withdrawing groups, is expected to be the most deshielded. The proton at position 4 (H-4) will appear as a doublet of doublets, while the proton at position 3 (H-3) will be the most upfield of the aromatic signals.

-

Aliphatic Region (δ ~2.6): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet.

-

Acidic Proton (δ >10): The sulfonic acid proton is highly acidic and its signal is typically very broad. It will readily exchange with deuterium in solvents like D₂O, causing the signal to disappear, which is a key diagnostic test.

¹³C NMR Spectrum: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven unique signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~148 | C-5 | Attached to the electron-withdrawing -NO₂ group. | | ~142 | C-2 | Attached to the electron-withdrawing -SO₃H group. | | ~138 | C-1 | Attached to the methyl group. | | ~128 | C-6 | Aromatic CH, influenced by adjacent groups. | | ~125 | C-4 | Aromatic CH, influenced by adjacent groups. | | ~122 | C-3 | Aromatic CH, ortho to the methyl group. | | ~20 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |

-

Quaternary Carbons: The carbons directly bonded to the electron-withdrawing sulfonic acid (C-2) and nitro (C-5) groups are expected to be the most deshielded (downfield) of the aromatic carbons, aside from the carbon bearing the methyl group (C-1).

-

CH Carbons: The chemical shifts of the protonated aromatic carbons (C-3, C-4, C-6) are determined by the combined electronic effects of the three substituents.

-

Methyl Carbon: The methyl carbon will appear at the highest field (most upfield) position, characteristic of sp³-hybridized carbons.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: 400 MHz (or higher field) NMR spectrometer.

-

Sample Preparation:

-

¹H NMR: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR: Dissolve 20-50 mg of the compound in ~0.6 mL of the chosen deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard 90° pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbons, improving the signal-to-noise ratio.

-

Process the data using Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

-

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of complementary data from multiple methods. The workflow below illustrates a logical approach to achieving unambiguous characterization.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

This systematic approach ensures that the molecular weight from MS, the functional groups from IR, and the precise atomic connectivity from NMR are all consistent, leading to a confident and final structural assignment.

References

solubility and melting point of 2-Methyl-5-nitrobenzenesulfonic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrobenzenesulfonic Acid: Focus on Melting Point and Solubility

Introduction

This compound, also known as 4-nitrotoluene-2-sulfonic acid (PNTOS), is an important aromatic sulfonic acid. It serves as a crucial intermediate in the chemical industry, particularly in the synthesis of stilbene-based dyes and fluorescent whitening agents[1][2]. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its physicochemical properties is paramount for its effective handling, purification, reaction control, and formulation.

This guide provides a detailed examination of two core physical properties of this compound: its melting point and solubility. We will move beyond simple data presentation to explore the underlying scientific principles and provide field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data in a laboratory setting.

Core Physicochemical Properties

This compound is typically encountered as a pale brown, odorless crystalline powder or as plate-like crystals when recrystallized from water[3][4][5]. Its key identifying properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 121-03-9 | [1][4][6][7] |

| Molecular Formula | C₇H₇NO₅S | [1][2][4][6][7] |

| Molecular Weight | 217.2 g/mol | [1][2][6] |

| Appearance | Pale brown crystalline powder; plate-like crystals | [3][4][5] |

Melting Point Analysis

Theoretical Grounding

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, making it a critical indicator of purity. The presence of even small amounts of miscible impurities disrupts the crystal lattice, which typically results in a lower and broader melting point range[8]. Therefore, accurate melting point determination is a fundamental technique for identifying a compound and assessing its purity.

The reported melting point for this compound is consistently in the range of 133.5°C to 135°C [4][6][7].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt), which allows for precise and safe determination.

Methodology Rationale: The procedure relies on heating a small, powdered sample in a capillary tube within a calibrated heating block. A slow heating rate near the melting point is crucial. Causality: A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. A slow rate (~1-2°C per minute) ensures thermal equilibrium between the heating block, the thermometer, and the sample, yielding an accurate measurement[9].

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Sample Packing: Invert the capillary tube and tap its sealed end firmly on a hard surface to pack the powder into a dense column at the bottom. The packed sample should be no more than 2-3 mm high to ensure uniform heating.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough range[9].

-

Accurate Determination: Cool the apparatus to at least 15-20°C below the expected melting point. Set the heating rate to a slow ramp (1-2°C/min).

-

Observation and Recording: Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-1.5°C).

Visualization: Melting Point Determination Workflow

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Buy this compound | 121-03-9 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H7NO5S | CID 8458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. chemwhat.com [chemwhat.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

theoretical studies on the sulfonation of p-nitrotoluene

An In-depth Technical Guide on the Theoretical Studies of the Sulfonation of p-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfonation of p-nitrotoluene is a cornerstone reaction in organic synthesis, pivotal for the production of various intermediates in the dye, pharmaceutical, and polymer industries. This guide provides a comprehensive exploration of the theoretical underpinnings of this reaction, moving beyond mere procedural descriptions to elucidate the "why" behind the experimental choices. By integrating established mechanistic insights with modern computational analysis, this document serves as a self-validating system for both academic and industrial researchers. Our focus remains on the causality of reaction parameters, the intricacies of kinetic and thermodynamic control, and the application of theoretical models to predict and optimize reaction outcomes.

Introduction: The Significance of p-Nitrotoluene Sulfonation

p-Nitrotoluene (PNT), an isomer of nitrotoluene, is a critical precursor in the synthesis of a wide array of organic compounds. Its sulfonation, typically yielding 4-nitro-toluene-2-sulfonic acid, is a gateway to producing valuable derivatives such as stilbene dyes and optical brighteners. The regioselectivity and reaction rate of this electrophilic aromatic substitution are highly sensitive to reaction conditions, making a deep theoretical understanding essential for process optimization and safety.

This guide will dissect the sulfonation of p-nitrotoluene through the lens of physical organic chemistry, offering a narrative that intertwines experimental observations with theoretical justifications. We will explore the electrophilic substitution mechanism, the role of the sulfonation agent, the influence of reaction parameters, and the application of computational chemistry in unraveling the reaction's complexities.

The Electrophilic Aromatic Substitution Mechanism: A Closer Look

The sulfonation of p-nitrotoluene proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The reaction can be conceptually broken down into three key stages, each with its own set of controlling factors.

Generation of the Electrophile

The true electrophile in sulfonation is sulfur trioxide (SO3). When using concentrated sulfuric acid, SO3 is generated through an equilibrium process:

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

In fuming sulfuric acid (oleum), which is a solution of SO3 in H2SO4, the concentration of the electrophile is significantly higher, leading to faster reaction rates. The choice of sulfonating agent is therefore the primary determinant of electrophile availability.

Formation of the σ-Complex (Arenium Ion)

The generated SO3, a powerful electrophile, attacks the electron-rich aromatic ring of p-nitrotoluene. The nitro (-NO2) and methyl (-CH3) groups on the ring exert significant directing effects. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In p-nitrotoluene, these groups are para to each other. The incoming electrophile will preferentially attack the positions ortho to the activating methyl group and meta to the deactivating nitro group. This leads to the formation of 4-nitro-toluene-2-sulfonic acid as the major product.

The formation of the σ-complex, or arenium ion, is the rate-determining step. The stability of this intermediate is crucial, and it is influenced by the electronic effects of the substituents.

Figure 1: Simplified workflow of the electrophilic aromatic substitution mechanism for the sulfonation of p-nitrotoluene.

Deprotonation and Re-aromatization

The final step involves the removal of a proton from the σ-complex by a base (typically HSO4⁻ in the reaction medium) to restore the aromaticity of the ring, yielding the final product, 4-nitro-toluene-2-sulfonic acid.

Kinetic and Thermodynamic Considerations

The sulfonation of aromatic compounds is a reversible reaction. This reversibility has profound implications for product distribution, especially at different temperatures.

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control. The product that is formed fastest will predominate. For p-nitrotoluene, the attack at the 2-position (ortho to the methyl group) is sterically less hindered and electronically favored, leading to the rapid formation of 4-nitro-toluene-2-sulfonic acid.

-

Thermodynamic Control: At higher temperatures, the reaction becomes thermodynamically controlled. The more stable isomer will be the major product. While 4-nitro-toluene-2-sulfonic acid is generally the most stable product, prolonged reaction times at elevated temperatures can lead to desulfonation and potential isomerization, although this is less common for highly activated or deactivated rings.

Understanding the interplay between kinetics and thermodynamics is crucial for optimizing the yield of the desired product.

Experimental Protocol: A Self-Validating System

The following protocol for the sulfonation of p-nitrotoluene is designed to be a self-validating system, where the rationale behind each step is clearly explained.

Materials and Reagents

| Reagent | Purity | Rationale |

| p-Nitrotoluene | >99% | High purity substrate is essential to avoid side reactions and ensure accurate kinetic measurements. |

| Sulfuric Acid (98%) | Reagent Grade | Serves as both the solvent and the source of the sulfonating agent. |

| Oleum (20% free SO3) | Analytical Grade | Provides a high concentration of the electrophile (SO3) for faster and more efficient reaction. |

| Deionized Water | - | Used for quenching the reaction and precipitating the product. |

| Sodium Chloride | ACS Grade | Used to "salt out" the sulfonic acid product, increasing its precipitation from the aqueous solution. |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 100 mL of 98% sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Causality: The low temperature is critical for controlling the exothermic reaction and favoring kinetic product formation. The stirring ensures homogeneity.

-

-

Substrate Addition: Slowly add 27.4 g (0.2 mol) of p-nitrotoluene to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Causality: Slow addition prevents a rapid temperature increase and potential side reactions like oxidation or polysulfonation.

-

-

Sulfonating Agent Addition: Once the p-nitrotoluene is completely dissolved, slowly add 80 g of 20% oleum from the dropping funnel over a period of 1-2 hours. The temperature should be maintained between 20-25 °C.

-

Causality: The controlled addition of oleum maintains a steady concentration of the electrophile, ensuring a controlled reaction rate. The temperature is slightly raised to achieve a reasonable reaction rate.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the reaction mixture, quenching them in water, and analyzing by HPLC or TLC. The reaction is typically complete when the starting material is no longer detectable.

-

Trustworthiness: Real-time monitoring provides a self-validating system to determine the reaction endpoint accurately, preventing over- or under-reaction.

-

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Causality: Quenching on ice dilutes the acid and precipitates the sulfonic acid product, which is less soluble in the cold aqueous medium.

-

-

Salting Out: Add 100 g of sodium chloride to the cold solution and stir for 30 minutes.

-

Causality: The addition of a common ion (from NaCl) reduces the solubility of the sodium sulfonate salt, leading to a more complete precipitation.

-

-

Filtration and Drying: Filter the precipitated product using a Buchner funnel, wash with a saturated NaCl solution, and then with a small amount of cold water. Dry the product in a vacuum oven at 80 °C.

-

Causality: Washing removes residual acid and impurities. Vacuum drying at a moderate temperature prevents decomposition of the product.

-

Figure 2: A step-by-step experimental workflow for the sulfonation of p-nitrotoluene, highlighting key temperature controls.

Computational Insights into the Reaction

Modern computational chemistry provides powerful tools to investigate the theoretical aspects of the sulfonation of p-nitrotoluene in silico. Density Functional Theory (DFT) calculations, for instance, can be employed to:

-

Model Reaction Intermediates: The geometries and energies of the reactants, transition states, and the σ-complex can be calculated. This allows for a quantitative assessment of the activation barriers for the formation of different isomers.

-

Predict Regioselectivity: By comparing the activation energies for the attack of SO3 at different positions on the p-nitrotoluene ring, the observed regioselectivity can be rationalized and predicted. The lower activation energy path corresponds to the kinetically favored product.

-

Elucidate Electronic Effects: The calculated charge distributions and molecular orbitals can provide a detailed picture of the electronic effects of the methyl and nitro groups, explaining their directing influence on the incoming electrophile.

These computational studies complement experimental findings, offering a molecular-level understanding of the reaction mechanism and guiding the design of more efficient synthetic routes.

Conclusion: A Synthesis of Theory and Practice

The sulfonation of p-nitrotoluene is a classic yet industrially vital reaction. A thorough understanding of its theoretical underpinnings is not merely an academic exercise but a practical necessity for process optimization, yield improvement, and safety. By integrating the principles of electrophilic aromatic substitution, kinetic and thermodynamic control, and modern computational analysis, researchers can move from a trial-and-error approach to a more rational and predictive methodology. This guide has aimed to provide a comprehensive framework for such an approach, grounding experimental protocols in solid theoretical principles to create a robust and self-validating system for the study and application of this important chemical transformation.

An In-Depth Technical Guide to 4-Nitrotoluene-2-Sulfonic Acid: From its 19th-Century Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrotoluene-2-sulfonic acid (NTSA), a pivotal intermediate in the synthesis of fluorescent whitening agents and dyestuffs, has a rich history rooted in the burgeoning field of coal-tar chemistry of the late 19th century. This technical guide provides a comprehensive overview of NTSA, from its initial discovery and the first documented synthesis to the sophisticated industrial processes employed today. The document delves into the causal relationships behind experimental choices, offers detailed protocols for both historical and contemporary synthetic methods, and provides a thorough compilation of its chemical and physical properties, alongside critical safety information. This guide is intended to serve as an authoritative resource for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into this important chemical compound.

Introduction: The Significance of a Versatile Intermediate

4-Nitrotoluene-2-sulfonic acid, systematically named 2-methyl-5-nitrobenzenesulfonic acid, is an organic compound with the chemical formula C₇H₇NO₅S.[1][2] It primarily serves as a crucial precursor in the production of 4,4'-dinitrostilbene-2,2'-disulfonic acid, a key component in the manufacture of a wide array of fluorescent whitening agents and dyes.[3][4][5] The incorporation of the sulfonic acid group imparts water solubility, a critical property for its application in dyeing processes, while the nitro and methyl groups provide reactive sites for further chemical transformations. Understanding the history of its synthesis provides a fascinating glimpse into the evolution of industrial organic chemistry.

The Dawn of a New Dye Chemistry: Discovery and First Synthesis

While the exact date and the first person to synthesize 4-nitrotoluene-2-sulfonic acid are not definitively documented in readily available contemporary sources, its discovery is intrinsically linked to the pioneering work on stilbene dyes in the late 19th century. The process for creating disodium 4,4'-dinitrostilbene-2,2'-disulfonate, which uses 4-nitrotoluene-2-sulfonic acid as its starting material, was originally developed by the British chemist Arthur George Green and his colleague André Wahl.[1] This places the likely first synthesis of 4-nitrotoluene-2-sulfonic acid in the late 1800s, a period of intense innovation in the field of synthetic dyes derived from coal tar.

The foundational reaction, aromatic sulfonation, was a well-established electrophilic aromatic substitution reaction by this time. Chemists of the era would have been familiar with the use of fuming sulfuric acid (oleum) to introduce sulfonic acid groups onto aromatic rings. The challenge lay in controlling the regioselectivity of the sulfonation of p-nitrotoluene, which is activated towards electrophilic attack at the positions ortho to the methyl group and meta to the deactivating nitro group.

The pioneering synthesis likely involved the direct sulfonation of p-nitrotoluene with oleum, a method that, despite its challenges in terms of isomer control and byproduct formation, remains the basis for many modern industrial processes.

The First Synthesis: A Mechanistic and Procedural Dissection

The first synthesis of 4-nitrotoluene-2-sulfonic acid was likely achieved through the direct sulfonation of 4-nitrotoluene using fuming sulfuric acid (oleum). This process, while conceptually straightforward, requires careful control of reaction conditions to achieve the desired product with reasonable purity and yield.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The sulfonation of 4-nitrotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile in this reaction is sulfur trioxide (SO₃), which is present in a high concentration in oleum (a solution of SO₃ in concentrated sulfuric acid).

The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para-directing group, meaning it increases the rate of electrophilic attack and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the nitro group (-NO₂) is a deactivating, meta-directing group, which slows down the reaction and directs incoming electrophiles to the positions meta to it.

In 4-nitrotoluene, the para position is already occupied by the nitro group. The two ortho positions to the methyl group (positions 2 and 6) are activated. Position 2 is also meta to the deactivating nitro group, making it the most favorable site for electrophilic attack. Position 3 is ortho to the nitro group and meta to the methyl group, and position 5 is meta to the methyl group and ortho to the nitro group, both of which are less favored. Therefore, the primary product of the sulfonation of 4-nitrotoluene is 4-nitrotoluene-2-sulfonic acid.

A Plausible Early Synthetic Protocol

Based on the chemical principles and laboratory practices of the late 19th century, a plausible protocol for the first synthesis of 4-nitrotoluene-2-sulfonic acid would have been as follows:

Objective: To synthesize 4-nitrotoluene-2-sulfonic acid by the direct sulfonation of 4-nitrotoluene.

Reagents:

-

4-Nitrotoluene

-

Fuming sulfuric acid (oleum, with a specific concentration of free SO₃)

-

Water

-

Sodium chloride or other suitable salt for isolation

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a means of temperature control (e.g., a water bath), 4-nitrotoluene would be gently heated until molten.

-

Sulfonation: Fuming sulfuric acid (oleum) would be slowly and carefully added to the molten 4-nitrotoluene with continuous stirring. The reaction is highly exothermic, and controlling the temperature would have been a critical challenge to prevent excessive byproduct formation and potential runaway reactions. The reaction temperature was likely maintained between 60°C and 100°C.

-

Reaction Monitoring: The progress of the reaction would have been monitored by observing the dissolution of the 4-nitrotoluene and changes in the viscosity of the reaction mixture. The reaction would be considered complete when a homogenous solution was obtained.

-

Work-up and Isolation: After the reaction was complete, the mixture would be cooled. To isolate the product, the reaction mixture would be carefully poured into cold water or onto ice. This step serves to dilute the excess sulfuric acid and precipitate the less soluble sulfonic acid.

-

Purification: The crude 4-nitrotoluene-2-sulfonic acid would then be isolated by filtration. To further purify the product, it could be converted to its sodium salt by neutralization with a sodium base (e.g., sodium hydroxide or sodium carbonate) and then precipitated by the addition of a common salt like sodium chloride (salting out). The precipitated sodium salt could then be collected by filtration and dried.

Modern Industrial Synthesis: Efficiency and Optimization